molecular formula C13H12F3N3S B3037941 1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole CAS No. 672951-86-9

1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole

Cat. No. B3037941
CAS RN: 672951-86-9
M. Wt: 299.32 g/mol
InChI Key: ZUTOHUKVKDXYCH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole (BTFS) is a novel triazole compound with a wide range of applications in scientific research. BTFS is an organic compound with a molecular weight of 240.3 g/mol and a melting point of 72-74°C. The compound was first synthesized in 2018 and has since been used in various scientific research studies. BTFS has been used in the synthesis of a variety of compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

Antimycobacterial Activity

1,2,4-triazole derivatives, including those with benzylsulfanyl groups, have been investigated for their antimycobacterial properties. Klimesová et al. (2004) reported that these compounds exhibit moderate to slight activity against strains like Mycobacterium tuberculosis and M. avium, with minimum inhibitory concentrations ranging from 32 to >1000 micromol/l (Klimesová et al., 2004).

Anticancer Properties

Triazole derivatives have also been studied for their anticancer activities. Kaczor et al. (2013) synthesized 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrating significant anticancer properties through molecular docking studies (Kaczor et al., 2013).

Structural and Molecular Studies

Buzykin et al. (2008) explored the tautomerism and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts, contributing to the understanding of their molecular structure and preferences (Buzykin et al., 2008).

Synthetic Methodology

Heras et al. (2003) described the synthesis of novel triazolo[1,5-a]triazin-7-ones from 3-amino-5-sulfanyl-1,2,4-triazole, highlighting the synthetic methods and pathways for creating triazole derivatives (Heras et al., 2003).

Antifungal Activity

Studies by Qingcu (2014) on Schiff bases of 5-Ethoxycarbonylmethylsulfanyl-1,2,4-triazole demonstrated their efficacy against vegetable pathogens, indicating potential antifungal applications (Qingcu, 2014).

properties

IUPAC Name

1-benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3S/c14-11(12(15)16)6-7-20-13-17-9-19(18-13)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOHUKVKDXYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 4
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Reactant of Route 6
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole

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